molecular formula C23H27N5O2S B2657093 N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396860-26-6

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2657093
CAS RN: 1396860-26-6
M. Wt: 437.56
InChI Key: JRYRQMMDSZYGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Studies have shown that novel compounds with complex structures, including those related to the chemical , have been synthesized and analyzed for their potential biological activities. For instance, research involving the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone indicated that these compounds exhibit anti-inflammatory and analgesic activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that related compounds could also have significant pharmacological implications.

Molecular Interaction Studies

Research on the molecular interaction of certain antagonists with cannabinoid receptors provides insights into the structural and electronic requirements for receptor binding. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed the significance of conformations in receptor interaction, offering a basis for understanding the molecular mechanisms of related compounds (Shim et al., 2002).

Antimicrobial and Antiprotozoal Activity

Another study focused on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating their potent antiprotozoal activity. These findings indicate the potential for related chemical structures to be utilized in the development of new antiprotozoal agents, showcasing the versatility of these compounds in addressing a variety of microbial threats (Ismail et al., 2004).

Applications in Dyeing and Fabric Treatment

Research into the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed that these compounds not only serve as effective dyes but also exhibit antimicrobial and antitumor activities. This multifunctionality suggests the potential for related compounds to be used in creating biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-15-21(31-16(2)25-15)13-24-23(29)17-7-6-12-28(14-17)22-11-10-19(26-27-22)18-8-4-5-9-20(18)30-3/h4-5,8-11,17H,6-7,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRQMMDSZYGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.